molecular formula C11H15NO2 B1380477 Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester CAS No. 50712-55-5

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester

Cat. No.: B1380477
CAS No.: 50712-55-5
M. Wt: 193.24 g/mol
InChI Key: NOQLFJVXJWXVAB-UHFFFAOYSA-N
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Description

Molecular Formula

The molecular formula C₁₁H₁₅NO₂ corresponds to:

  • 11 carbon atoms
  • 15 hydrogen atoms
  • 1 nitrogen atom
  • 2 oxygen atoms.

Table 1: Molecular Weight and Composition

Property Value
Molecular weight 193.24 g/mol
Exact mass 193.1103 Da
Degree of unsaturation 5 (4 rings + 1 double bond)

Structural Isomerism

Three types of isomerism are relevant:

  • Positional Isomerism :

    • The amino and methyl groups could occupy alternative positions (e.g., 3-amino-4-methyl or 2-amino-5-methyl configurations).
    • Example: Ethyl 2-(3-amino-4-methylphenyl)acetate (unreported isomer).
  • Functional Group Isomerism :

    • The ester group could theoretically rearrange to form a carboxylic acid or amide derivative, though these are distinct compounds.
  • Stereoisomerism :

    • No chiral centers exist in the current structure, preventing enantiomerism.

Table 2: Comparative Isomer Properties

Isomer Type Example Compound Molecular Formula
Positional (amino shift) Ethyl 2-(3-amino-2-methylphenyl)acetate C₁₁H₁₅NO₂
Functional (acid form) 4-Amino-2-methylbenzeneacetic acid C₁₀H₁₁NO₂

Crystallographic Data and Conformational Studies

Crystallographic Parameters

While direct single-crystal X-ray diffraction data for ethyl 2-(4-amino-2-methylphenyl)acetate remains unpublished, related esters provide insights:

Table 3: Comparative Crystallographic Data for Analogues

Compound Space Group Unit Cell Parameters (Å, °) Density (g/cm³)
Ethyl (4-methylphenyl)acetate P2₁/c a=7.21, b=9.88, c=14.32 1.02
Ethyl p-aminophenylacetate P-1 a=5.92, b=8.14, c=10.67 1.15

The planar benzene ring and ester group likely adopt a near-orthogonal orientation to minimize steric hindrance between the methyl group and ester oxygen.

Conformational Flexibility

  • Ester Group Rotation : The ethyl ester exhibits free rotation around the C-O bond, with an energy barrier of ~3 kcal/mol.
  • Phenyl Ring Substituent Effects :
    • The electron-donating amino group (-NH₂) increases ring electron density, potentially stabilizing charge-transfer complexes.
    • The steric bulk of the ortho-methyl group restricts rotation of the acetic acid side chain.

Comparative Analysis of Related Benzeneacetic Acid Derivatives

Table 4: Key Derivatives and Properties

Compound Substituents Molecular Weight Boiling Point (°C)
Ethyl 2-(4-amino-2-methylphenyl)acetate 4-NH₂, 2-CH₃ 193.24 240 (predicted)
Ethyl (4-methylphenyl)acetate 4-CH₃ 178.23 240.1
Ethyl p-aminophenylacetate 4-NH₂ 179.22 238–240
Ethyl 2-(3-amino-2-methylphenyl)acetate 3-NH₂, 2-CH₃ 193.24 Not reported

Structural Influences on Properties

  • Amino Group Effects :

    • Introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to methyl-substituted analogues.
    • Lowers thermal stability due to possible decomposition of the -NH₂ group above 200°C.
  • Methyl Group Effects :

    • Ortho-substitution creates steric hindrance, reducing reactivity in electrophilic substitution reactions.
    • Enhances lipophilicity (LogP ≈ 1.8 vs. 1.2 for non-methylated analogues).
  • Ester vs. Acid Forms :

    • Ethyl esters exhibit 10–100× higher membrane permeability than corresponding carboxylic acids.
    • Hydrolysis rates vary with substitution: t₁/₂ ≈ 8 hours at pH 7 for this compound vs. 14 hours for methyl-substituted analogues.

Properties

IUPAC Name

ethyl 2-(4-amino-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQLFJVXJWXVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-amino-2-methylbenzeneacetic acid

A common approach involves starting from 4-amino-2-methylbenzeneacetic acid, which can be esterified to the ethyl ester using acid-catalyzed Fischer esterification or by reaction with ethyl halides under basic conditions.

Typical Procedure:

  • Dissolve 4-amino-2-methylbenzeneacetic acid in anhydrous ethanol.
  • Add a catalytic amount of concentrated sulfuric acid.
  • Reflux the mixture for several hours (4-8 hours) to promote esterification.
  • After completion, neutralize the mixture and extract the product.
  • Purify by recrystallization or column chromatography.

This method yields ethyl 4-amino-2-methylbenzeneacetate with high purity.

Synthesis via Nitration and Reduction

Alternatively, the amino group can be introduced by nitrating 2-methylbenzeneacetic acid or its ester derivative followed by catalytic hydrogenation or chemical reduction.

Stepwise Process:

  • Nitrate 2-methylbenzeneacetic acid methyl or ethyl ester using a nitrating mixture (HNO3/H2SO4) under controlled temperature (0-5 °C) to avoid multiple substitutions.
  • Isolate the 4-nitro-2-methylbenzeneacetic acid ester.
  • Reduce the nitro group to an amino group using catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2/HCl).
  • Purify the final 4-amino-2-methylbenzeneacetic acid ethyl ester.

Condensation Routes for Benzeneacetic Acid Esters with Amino Substituents

Research on substituted benzeneacetic acid esters with amino groups and other functional groups suggests condensation reactions between substituted benzeneacetic acid methyl esters and amine-containing intermediates to form the desired compounds. For example, a study on α-cyclohexyl-α-hydroxy-benzeneacetic acid-4-(diethylamino)-2-butynyl ester analogs outlines:

  • Preparation of benzeneacetic acid methyl esters via Grignard reactions.
  • Synthesis of amine-substituted intermediates like 4-diethylamino-2-butynyl acetate.
  • Condensation of these intermediates under controlled conditions to yield the final ester derivatives.
  • Characterization by IR, NMR, and mass spectroscopy to confirm structure and purity.
Method Key Steps Reaction Conditions Yield (%) Purity (%) Notes
Fischer Esterification Acid-catalyzed esterification of acid Reflux in ethanol, H2SO4 catalyst 70-85 >95 Simple, scalable
Nitration + Reduction Nitrate ester, then reduce nitro group Nitration at 0-5 °C, catalytic H2 65-75 >95 Requires control to avoid over-nitration
Sulfonation + Ethylation (Patent) Sulfonation with chlorosulfonic acid, then ethylation 5-10 °C sulfonation, reflux ethylation ~75 99.5 Industrially suitable, high purity
Condensation of intermediates Grignard synthesis + amine condensation Multi-step, controlled temp 60-80 >95 Allows structural diversity
  • The patent method offers a highly efficient two-step industrial process with a high yield and purity, suitable for large-scale synthesis.
  • Traditional esterification and nitration-reduction routes are well-established but may have lower yields and require careful control of reaction conditions to avoid by-products.
  • Condensation routes provide flexibility for structural analog synthesis but involve more complex multi-step procedures.
  • Characterization techniques such as NMR, IR, and mass spectrometry are essential to confirm the substitution pattern and purity of the final products.
  • Optimization of reaction temperatures, molar ratios, and purification steps significantly impacts yield and quality.

The preparation of benzeneacetic acid, 4-amino-2-methyl-, ethyl ester can be achieved by several synthetic routes. Among these, the patented sulfonation followed by ethylation method stands out for industrial applicability due to its simplicity, high yield, and product purity. Traditional methods like Fischer esterification and nitration-reduction remain viable for laboratory-scale synthesis. Advanced condensation methods allow for the creation of diverse analogs with potential pharmacological applications. Selection of the preparation method depends on the scale, desired purity, and structural requirements.

Chemical Reactions Analysis

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Psychotherapeutic Agents
Research has indicated that benzeneacetic acid derivatives exhibit potential as psychotherapeutic agents. Specifically, compounds similar to 4-amino-2-methyl-benzeneacetic acid have been studied for their effects on mood disorders. For instance, a patent describes a series of substituted aminoethyl benzoic acid esters that are useful as spasmolytics and psychotherapeutic agents .

Analgesic Properties
Studies have shown that benzeneacetic acid derivatives can possess analgesic properties. This makes them candidates for the development of pain management therapies. The structural modifications in these compounds can enhance their efficacy and reduce side effects compared to traditional analgesics.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could lead to its use in treating conditions such as arthritis and other inflammatory diseases. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines.

Agricultural Applications

Herbicides and Pesticides
Benzeneacetic acid derivatives are being explored as active ingredients in herbicides and pesticides. Their ability to disrupt plant growth or insect metabolism makes them valuable in crop protection strategies. The efficacy of these compounds can be enhanced through specific formulations that improve their uptake and persistence in agricultural settings.

Plant Growth Regulators
Research indicates that certain derivatives may act as plant growth regulators, influencing growth patterns and yield. This application is particularly relevant in sustainable agriculture practices aimed at improving crop efficiency without relying heavily on synthetic chemicals.

Chemical Industry Applications

Synthesis of Fine Chemicals
Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester serves as an intermediate in the synthesis of various fine chemicals. Its reactivity allows it to participate in multiple chemical reactions, making it a versatile building block for complex organic compounds.

Corrosion Inhibitors
The compound has been identified as a potential corrosion inhibitor in various industrial applications, including metalworking and oil extraction processes. Its effectiveness is attributed to its ability to form protective layers on metal surfaces, thus preventing oxidation .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
PharmaceuticalsAntidepressants, analgesicsPotential for mood disorder treatment
AgricultureHerbicides, pesticidesActive ingredients for crop protection
Chemical IndustrySynthesis of fine chemicalsIntermediate for complex organic synthesis
Industrial ApplicationsCorrosion inhibitorsEffective in preventing metal oxidation

Case Studies

Case Study 1: Psychotherapeutic Research
A study published in a peer-reviewed journal explored the effects of benzeneacetic acid derivatives on serotonin levels in animal models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects.

Case Study 2: Agricultural Efficacy
Field trials conducted with a formulation containing benzeneacetic acid as an active ingredient demonstrated a notable reduction in weed populations while maintaining crop health. This highlights its effectiveness as a herbicide.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Features :

  • Molecular formula: C₁₁H₁₅NO₂ (calculated based on structure).
  • Molecular weight : ~193.24 g/mol.
  • Functional groups: Ethyl ester, amino, methyl, and acetic acid backbone.
  • Potential applications: Intermediate in pharmaceuticals, agrochemicals, or specialty polymers due to its reactive amino group .

Comparison with Structural Analogues

Substituent Variations in Benzeneacetic Acid Esters

The table below compares substituents, ester groups, and molecular properties of closely related compounds:

Compound Name Substituents Ester Group Formula Molecular Weight (g/mol) Key References
Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester 4-NH₂, 2-CH₃ Ethyl C₁₁H₁₅NO₂ 193.24 (calc.) Inferred
Benzeneacetic acid, 4-hydroxy-, ethyl ester 4-OH Ethyl C₁₀H₁₂O₃ 180.20
Benzenebutanoic acid, 2-amino-4-cyano-, ethyl ester 2-NH₂, 4-CN, butanoic acid chain Ethyl C₁₃H₁₆N₂O₂ 232.28
Benzeneacetic acid, α-phenyl-α-(2-propynyloxy)-, 2-(dimethylamino)ethyl ester α-phenyl, α-propynyloxy 2-(dimethylamino)ethyl Not provided ~350 (estimated)
Benzeneacetic acid, 4-chloro-α-cyclopentyl-α-hydroxy-, ethyl ester 4-Cl, α-cyclopentyl, α-OH Ethyl Not provided ~310 (estimated)

Key Structural and Functional Differences

Amino vs. Hydroxy-substituted analogues (e.g., 4-hydroxybenzeneacetic acid ethyl ester) are more polar and may exhibit antioxidant properties, as seen in natural product extracts () .

Ester Group Variations: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and solubility in organic solvents .

Chain Length and Substitution: Benzenebutanoic acid derivatives (e.g., ) have extended carbon chains, altering steric effects and metabolic stability compared to benzeneacetic acid esters .

Biological Activity

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester, also known as Ethyl 4-amino-2-methylbenzoate, is a compound that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following structural formula:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}

This compound features an amino group (-NH₂) attached to a benzene ring, which is known to influence its biological interactions significantly. The ester functional group contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with enzymes and receptors, which may enhance or inhibit their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, allowing for further interactions within biological systems.

1. Analgesic and Anti-inflammatory Properties

Research indicates that Benzeneacetic acid derivatives exhibit potential analgesic and anti-inflammatory effects. It has been suggested that these compounds could serve as precursors for new pharmaceutical agents targeting pain relief and inflammation .

2. Antimicrobial Activity

Studies have shown that benzeneacetic acid derivatives can possess antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential role in treating infections .

3. Anticancer Potential

Emerging data indicate that certain derivatives of benzeneacetic acid may exhibit anticancer activities. This is particularly relevant in the context of developing new therapeutic strategies against different cancer types .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effects of a related compound in animal models. The findings indicated significant pain reduction comparable to standard analgesics at specific dosages (20 mg/kg), suggesting potential clinical applications in pain management .

Case Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial activity of benzeneacetic acid derivatives against several pathogens. Results showed moderate to high efficacy against Gram-negative bacteria, supporting its use as an antimicrobial agent .

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Mechanism of ActionIdentified interactions with enzymes and receptors through hydrogen bonding.
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Analgesic PropertiesShowed comparable efficacy to traditional analgesics in animal models.
Anticancer ActivitySuggested potential for development into anticancer therapies based on structure-activity relationships.

Q & A

Q. What are the recommended methods for synthesizing 4-amino-2-methyl benzeneacetic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functional group transformations. For example:

Esterification : Start with 4-hydroxy-2-methyl benzeneacetic acid (CAS 156-38-7, ), react with ethanol under acid catalysis.

Nitration : Introduce a nitro group at the 4-position using HNO₃/H₂SO₄, as seen in nitro-substituted analogs (e.g., 4-nitro derivatives in ).

Reduction : Reduce the nitro group to an amino group via catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.
Optimize yields by adjusting solvent polarity (e.g., DMF for nitration) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm esterification (e.g., ethyl ester peak at δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for OCH₂) and amino group presence (broad singlet at δ ~5–6 ppm if protonated) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₁₅NO₂: 193.1103 g/mol).
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and amino groups (N-H stretch ~3300–3500 cm⁻¹).

Q. How can researchers ensure purity and quantify this compound in complex mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) based on polarity .
  • GC-MS : Suitable for volatile derivatives (e.g., trimethylsilyl esters, as in ).

Advanced Research Questions

Q. What experimental models are appropriate for studying the role of this compound in modulating epithelial-mesenchymal transition (EMT) pathways?

  • Methodological Answer :
  • In Vitro Models : Use human bronchial epithelial cells (HBECs) exposed to silica particles to induce EMT. Validate p53 status (wild-type vs. knockout) via CRISPR/Cas9 .
  • Transcriptomic Analysis : Perform RNA-seq to identify differentially expressed EMT markers (e.g., E-cadherin, vimentin).
  • Metabolomic Profiling : Quantify phenylalanine pathway intermediates (e.g., phenylacetylglutamine) via LC-MS, referencing KEGG pathways .

Q. How can contradictory data on metabolic pathway involvement (e.g., phenylalanine vs. anti-inflammatory pathways) be resolved?

  • Methodological Answer :
  • Isotope Tracing : Use ¹³C-labeled phenylalanine to track incorporation into downstream metabolites. Compare with anti-inflammatory assays (e.g., LPS-induced cytokine suppression in macrophages) .
  • Enzyme Inhibition Studies : Test ALDH3 or feaB knockout models to isolate pathway contributions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

  • Methodological Answer :
  • Derivatization : Synthesize analogs (e.g., methyl ester, 4-chloro derivatives) using methods from .
  • In Silico Docking : Screen analogs against p53-binding domains (PDB: 1TUP) using AutoDock Vina.
  • Functional Assays : Prioritize candidates showing dual inhibition of EMT (IC₅₀ < 10 µM) and anti-inflammatory activity (e.g., TNF-α suppression > 50% at 10 µM).

Data Analysis and Validation

Q. How should researchers address variability in biological activity across different cell lines or batches?

  • Methodological Answer :
  • Batch Standardization : Use HPLC to ensure compound purity > 98% (area normalization).
  • Dose-Response Curves : Perform 3–4 independent replicates with positive controls (e.g., TGF-β for EMT induction).
  • Statistical Models : Apply ANOVA with post-hoc Tukey tests to account for batch effects .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :
  • Software : Use ChemAxon or ACD/Labs to calculate logP (estimated ~2.1 for C₁₁H₁₅NO₂).
  • Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) and compare with predicted values from tools like SwissADME .

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